3-Methyl-2-(4-methylphenyl)azetidine
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Overview
Description
3-Methyl-2-(4-methylphenyl)azetidine, also known by its CAS number 1516416-81-1, is a four-membered nitrogen-containing heterocycle This compound is a derivative of azetidine, which is known for its significant ring strain and unique reactivity
Mechanism of Action
Target of Action
Azetidines, in general, are known to be important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Mode of Action
Azetidines are characterized by a considerable ring strain, which drives their reactivity . This ring strain lies between that of less stable aziridines and unreactive pyrrolidines, providing a highly attractive entry to bond functionalization . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .
Biochemical Pathways
Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates . They have been involved in [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application in polymer synthesis .
Pharmacokinetics
The physical form of the compound is liquid , which may influence its bioavailability.
Result of Action
Azetidines have been used in the synthesis of bioactive molecules and natural products .
Action Environment
The storage temperature for the compound is 4 degrees celsius , indicating that temperature could be a factor in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidine, 3-methyl-2-(4-methylphenyl)-, typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane at ambient temperature . This method yields the desired azetidine derivative without the formation of unwanted by-products.
Industrial Production Methods
Industrial production of azetidine derivatives often employs multicomponent reactions that utilize readily available starting materials. For instance, a copper-catalyzed multicomponent reaction involving terminal alkynes, sulfonyl azides, and carbodiimides can be used to produce functionalized azetidine derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-methylphenyl)azetidine, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the nitrogen atom in the ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
3-Methyl-2-(4-methylphenyl)azetidine, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an antihypertensive agent.
Industry: Utilized in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative found in sugar beets.
3-methyl-3-phenylazetidine: Another azetidine derivative with a different substitution pattern.
Uniqueness
3-Methyl-2-(4-methylphenyl)azetidine, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-methyl-2-(4-methylphenyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-3-5-10(6-4-8)11-9(2)7-12-11/h3-6,9,11-12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUUZKNZDXMPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC1C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1516416-81-1 |
Source
|
Record name | 3-methyl-2-(4-methylphenyl)azetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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